molecular formula C17H17NOS B2636169 2-Benzylsulfanyl-1-(2,3-dihydroindol-1-yl)ethanone CAS No. 403833-97-6

2-Benzylsulfanyl-1-(2,3-dihydroindol-1-yl)ethanone

Cat. No.: B2636169
CAS No.: 403833-97-6
M. Wt: 283.39
InChI Key: LSQHNPGIDLXKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Benzylsulfanyl-1-(2,3-dihydroindol-1-yl)ethanone consists of a benzylsulfanyl group attached to the 2-position of an ethanone group, which is further connected to a 2,3-dihydroindol-1-yl group.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The alkylation of sulfanyl groups, including those similar to 2-Benzylsulfanyl-1-(2,3-dihydroindol-1-yl)ethanone, can lead to the formation of disulfonium derivatives. This process involves several steps, including the reduction of iodoketone, oxidation to disulfide, and alkylation of disulfide atoms of sulfur (Shagun et al., 2018).
  • Reactions involving similar compounds can lead to the formation of dihydroindolo[1,2-c]quinazoline derivatives, which are derived from the dehydrative cyclization of coupling reaction products (Harano et al., 2007).

Electrochemical Synthesis

  • Electrochemical syntheses involving structures related to this compound have been carried out. This includes the oxidation of hydroquinone and subsequent reactions leading to the formation of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives (Nematollahi et al., 2014).

Photoinduced Reactions

  • Photoinduced reactions of similar compounds have been studied for the direct oxidative annulation of various ketones, leading to the formation of highly functionalized polyheterocyclic ethanones (Zhang et al., 2017).

Synthesis of Derivatives and Medicinal Chemistry

  • Synthesis of novel derivatives, such as pyrimidine selanyl derivatives, involving related compounds has been researched for potential applications in medicinal chemistry (Alshahrani et al., 2018).
  • Synthesis of N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which may include structures related to this compound, has been explored as potential inhibitors of HIV-1 replication (Che et al., 2015).

Green Chemistry Applications

  • The compound has been used in green synthesis applications, such as the biocatalytic production of enantiopure alcohols, indicating its potential in environmentally friendly chemical processes (Şahin, 2019).

Crystal Structure and Molecular Studies

  • Research on the crystal structure and molecular activity of related compounds, such as 1-(1H-benzoimidazol-2-yl)-ethanone thiosemicarbazone, has been conducted to understand their antimicrobial properties and free radical scavenging activity (Poyraz et al., 2008).

Mechanism of Action

While the specific mechanism of action for 2-Benzylsulfanyl-1-(2,3-dihydroindol-1-yl)ethanone is not known, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Properties

IUPAC Name

2-benzylsulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c19-17(13-20-12-14-6-2-1-3-7-14)18-11-10-15-8-4-5-9-16(15)18/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQHNPGIDLXKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.